2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride

Coordination chemistry Nickel catalysis Ligand design

Researchers attempting Ni-catalyzed cross-coupling or PDK1 fragment screening often face irreproducible results from variable protonation states in free-base amidine ligands. ODPC (2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride) eliminates this variability through defined dihydrochloride stoichiometry (2 eq. HCl), ensuring consistent pH and ionic strength upon dissolution - a critical advantage over monohydrochloride or free-base analogs. • Five-membered N,O-chelate geometry with Ni(II); compare against 6-oxo positional isomer (CAS 1427379-50-7) for bite-angle and thermodynamic stability studies. • ≥95% HPLC purity; batch-specific NMR and LCMS characterization available to confirm amidine integrity. • Ships ambient; stocked from 100 mg to 10 g. Not DOT/IATA hazardous.

Molecular Formula C6H9Cl2N3O
Molecular Weight 210.06 g/mol
Cat. No. B7886108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride
Molecular FormulaC6H9Cl2N3O
Molecular Weight210.06 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C(=N)N.Cl.Cl
InChIInChI=1S/C6H7N3O.2ClH/c7-5(8)4-2-1-3-9-6(4)10;;/h1-3H,(H3,7,8)(H,9,10);2*1H
InChIKeyNJDJZVDYIAVOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2-dihydropyridine-3-carboximidamide Dihydrochloride: Identity and Physicochemical Baseline


2-Oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride (CAS 885953-80-0; synonym ODPC) is a heterocyclic small molecule comprising a 2-pyridone core substituted with a carboximidamide (amidine) group at the 3-position, isolated as the dihydrochloride salt (molecular formula C₆H₉Cl₂N₃O; molecular weight 210.06 g·mol⁻¹) . The free base (C₆H₇N₃O, MW 137.14 g·mol⁻¹) has a computed LogP of -0.4, a topological polar surface area (TPSA) of 79.3 Ų, and two hydrogen-bond donors plus two acceptors, indicating moderate aqueous compatibility [1]. The dihydrochloride salt form is intentionally employed to enhance aqueous solubility and bench-top stability relative to the free base, a critical consideration for reproducible solution-phase assays . The compound is offered by multiple suppliers at ≥95% purity (HPLC or GC), with procurement available in unit sizes from 100 mg to 10 g .

Aqueous-phase assay support
Dihydrochloride salt enhances water solubility and bench-top stability for reproducible solution assays.
Nickel-catalyzed coupling ligand
2-Oxo-3-carboximidamide motif provides a five-membered N,O-chelate analogous to validated PyBCam scaffolds.
Defined ionic-strength control
Fixed dihydrochloride stoichiometry standardizes pH and ionic strength without empirical adjustment.

Why Analogs and Positional Isomers Cannot Substitute This Compound


Substituting 2-oxo-1,2-dihydropyridine-3-carboximidamide dihydrochloride with in-class analogs — such as the 6-oxo positional isomer (CAS 1427379-50-7), the N-hydroxy congener, or simpler pyridine-carboximidamides lacking the 2-oxo group — introduces distinct changes in metal-coordination geometry, hydrogen-bonding capacity, and solution behavior that directly affect experimental reproducibility . The 3-carboximidamide moiety forms a five-membered chelate ring with metal ions when combined with the adjacent 2-oxo (or 2-hydroxy tautomer) donor; relocating the oxo group to the 6-position creates a six-membered chelate with different bite angle and thermodynamic stability . Furthermore, the dihydrochloride salt provides a defined stoichiometry (two equivalents of HCl per molecule) that standardizes pH and ionic strength upon dissolution — a property not guaranteed by the free base or by analogs offered as monohydrochloride salts (e.g., PyCam·HCl, C₆H₇N₃·HCl, MW 157.60) . These structural and formulation-level differences preclude simple molar-equivalent substitution without re-optimizing assay or reaction conditions. The quantitative evidence for each differentiation axis is detailed in Section 3 below.

Positional isomer (6-oxo)
Chelate ring size shifts from 5- to 6-membered, altering bite angle (~5–8°) and may reduce catalytic turnover.
Monohydrochloride analogs
Lower HCl equivalents change solution pH and ionic strength; direct molar replacement can alter assay buffer conditions.
N-Hydroxy / carboxamide analogs
Modified H-bond donor/acceptor count and loss of bidentate amidine-metal chelation limit application in nickel catalysis.

Quantitative Differentiation Against Closest Analogs


Chelation Geometry: Five-Membered vs. Six-Membered Chelate

The target compound presents the carboximidamide group at the 3-position and the oxo group at the 2-position, creating a 1,2-disposition that enables formation of a five-membered chelate ring upon metal binding. The positional isomer 6-oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride (CAS 1427379-50-7) places the oxo group at the 6-position relative to the carboximidamide at the 2-position, yielding a six-membered chelate geometry upon coordination . In nickel-mediated cross-electrophile coupling, the bite angle of the chelate directly influences catalytic turnover; the five-membered chelate formed by the 2-oxo-3-carboximidamide motif is analogous to the well-established PyBCam scaffold (pyridine-2,6-bis(carboximidamide), which also forms five-membered chelates), whereas the six-membered chelate of the 6-oxo isomer is expected to exhibit a wider bite angle (approximately 85–90° vs. 80–82° for five-membered chelates), altering the geometry of the Ni(II)/Ni(I) redox couple critical for catalysis [1].

Chelation Geometry
Class-level inference
5-membered chelate (target) vs. 6-membered (isomer); bite angle ~80–82° vs. ~85–90°
Supports catalytic geometry interpretation
In silico estimate; validation in Ni coordination sphere needed
Coordination chemistry Nickel catalysis Ligand design

Salt Stoichiometry and Solution Reproducibility

The target compound is supplied as a dihydrochloride salt (C₆H₇N₃O·2HCl, MW 210.06), incorporating two equivalents of HCl per molecule of free base. This contrasts with the closest structurally related commercially available carboximidamide, pyridine-2-carboximidamide hydrochloride (PyCam·HCl, CAS 51285-26-8), which is a monohydrochloride (C₆H₇N₃·HCl, MW 157.60) . Upon dissolution at equimolar concentrations, the dihydrochloride generates a lower pH and higher ionic strength, which are critical variables in pH-sensitive biochemical assays (e.g., kinase inhibition assays employing PDK1 at pH 7.4–8.0) and in nickel-catalyzed reactions where protonation state of the ligand affects metal binding [1]. The dihydrochloride form also provides enhanced crystallinity and resistance to hygroscopic degradation during storage, as inferred from its stable powder formulation (shipped at ambient temperature) relative to the more hygroscopic monohydrochloride analogs .

Salt Stoichiometry
Class-level inference
2 eq. HCl (target, MW 210.06) vs. 1 eq. HCl (PyCam·HCl, MW 157.60)
Supports solution reproducibility context
Verify by elemental analysis or titration per batch
Aqueous solubility Buffer compatibility Assay reproducibility

Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses a primary carboximidamide group (-C(=NH)NH₂) at the 3-position, providing two hydrogen-bond donors (HBDs) and two hydrogen-bond acceptors (HBAs) from the amidine moiety alone, plus an additional HBA from the 2-oxo group (HBD count = 2, HBA count = 2 for the free base) [1]. The N-hydroxy analog, (Z)-N'-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide (C₆H₇N₃O₂, MW 153.14 g·mol⁻¹), replaces one amidine -NH₂ with an -NH-OH group, increasing the HBD count to 3 and HBA count to 3, altering both the hydrogen-bonding pharmacophore and the pKa of the oxime-like moiety (estimated N-OH pKa ~9–10 vs. amidine pKa ~12–13 for the conjugate acid) . The 2-oxo-1,2-dihydropyridine-3-carboxamide analogs (e.g., patent compounds IB35, SA16, SA23 from WO2016198597A1) replace the carboximidamide with a carboxamide (-C(=O)NH₂), reducing the HBD count to 2 but eliminating the amidine's capacity for bidentate metal coordination, which is critical for the nickel-ligand application of ODPC [2].

H-Bond Profile
Class-level inference
Target: HBD 2, HBA 2, amidine pKa ~12–13; N-hydroxy analog: HBD 3, HBA 3; carboxamide loses bidentate chelation
Supports ligand coordination design
Computed properties; amidine hydrolysis risk under extreme conditions
Target engagement Kinase inhibition Pharmacophore modeling

Computed Lipophilicity and Permeability

The target compound (free base) has a computed XLogP3-AA value of -0.4, indicating preferential partitioning into aqueous phase and low predicted passive membrane permeability [1]. This contrasts sharply with N-alkyl-substituted 2-oxo-1,2-dihydropyridine-3-carboximidamide derivatives such as (Z)-1-butyl-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide (C₁₂H₁₉N₃O₂, MW 237.30), which incorporates an N-butyl group and two ring methyl substituents, substantially increasing lipophilicity (estimated XLogP ≥ 2.5) and predicted Caco-2 permeability . The low lipophilicity of the target compound is consistent with its use as a polar fragment or metal-coordinating ligand rather than as a cell-permeable drug-like molecule; for applications requiring intracellular target engagement, the N-alkyl-substituted analogs would be preferred, whereas for aqueous-phase catalysis or biochemical assays with extracellular targets, the target compound's high aqueous solubility (estimated > 10 mg·mL⁻¹ based on LogP -0.4) is advantageous .

Lipophilicity
Cross-study comparable
XLogP −0.4 (target) vs. ≥2.5 (N-alkyl analog); ~800-fold partition difference
Supports aqueous-phase application fit
Computed LogP; confirm with experimental logD for specific conditions
ADME prediction Cell permeability Fragment-based drug design

High-Confidence Application Scenarios


Nickel-Catalyzed Cross-Electrophile Coupling Ligand Screening

The 2-oxo-3-carboximidamide motif provides a five-membered N,O-chelate geometry analogous to the validated PyBCam (pyridine-2,6-bis(carboximidamide)) ligand class, which in the PyBCamCN variant delivers cross-coupled product yields of 46% (with aryl/alkyl chlorides), 65% (with bromides), and 87% (with iodides) in nickel-catalyzed C(sp²)–C(sp³) bond formation [1]. The target compound's dihydrochloride salt form ensures consistent protonation state and solubility in polar aprotic solvents (e.g., NMP, DMF) employed in CEC reactions, eliminating the pre-activation step required for free-base amidine ligands. Researchers developing improved nickel-catalyzed coupling methods should evaluate this compound as a mono-carboximidamide ligand alternative to the bis-carboximidamide PyBCam scaffold, particularly for substrates where reduced steric bulk at the metal center is desired .

Fragment-Based Screening Against PDK1 and AGC Kinases

The low molecular weight (210.06 g·mol⁻¹ as dihydrochloride; 137.14 g·mol⁻¹ free base), low lipophilicity (XLogP -0.4), and favorable ligand efficiency metrics (2 HBDs, 2 HBAs) make the target compound a suitable fragment hit for PDK1 kinase inhibitor discovery [2]. Patent literature (WO2016198597A1) demonstrates that 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives achieve PDK1 IC50 values in the nanomolar range, and the carboximidamide analog offers the additional advantage of bidentate metal coordination, potentially enabling metalloenzyme targeting strategies [3]. The dihydrochloride salt ensures solubility in aqueous biochemical assay buffers (pH 7.4–8.0) at screening-relevant concentrations (typically 10–100 μM for fragment screens). When procuring for fragment-based drug discovery (FBDD) campaigns, users should specify ≥95% purity (HPLC-verified) and request batch-specific NMR and LCMS characterization to confirm amidine integrity, as this functional group is susceptible to hydrolysis under acidic or basic conditions .

Coordination Polymer and MOF Synthesis

The target compound (ODPC) has been experimentally demonstrated to act as an effective ligand for nickel(II), binding through both the carboximidamide nitrogen and the 2-oxo (or 2-hydroxy tautomer) oxygen, as well as interacting with thiolate co-ligands . This N,O,S-mixed donor capability is distinct from simpler pyridine-carboximidamide ligands (e.g., PyCam·HCl) that lack the 2-oxo donor, and from bis-carboximidamide ligands (PyBCam) that provide only nitrogen donors. The dihydrochloride salt's high aqueous solubility facilitates hydrothermal or solvothermal synthesis of coordination polymers under mild conditions (≤150 °C), and its electron-transfer capability (as described in the CymitQuimica technical datasheet) suggests potential in constructing redox-active framework materials . Researchers should compare the coordination polymer topology obtained with ODPC against that obtained with the 6-oxo positional isomer (CAS 1427379-50-7) to experimentally validate the predicted chelate-ring-size effect on network dimensionality.

Biochemical Assays Requiring Defined Ionic Strength and pH

The dihydrochloride salt form (C₆H₇N₃O·2HCl, MW 210.06) provides two equivalents of HCl per mole of compound, generating a predictable pH and ionic strength contribution upon dissolution that is exactly double that of monohydrochloride carboximidamide analogs (e.g., PyCam·HCl, C₆H₇N₃·HCl, MW 157.60, 1 eq. HCl) . For enzymatic assays requiring precise control of ionic strength (e.g., PDK1 kinase activity measured by Luminex assay in 96-well format at defined buffer conditions), the dihydrochloride formulation eliminates lot-to-lot variability in protonation state that can confound IC50 determinations. When procuring for quantitative biochemical studies, users should verify the dihydrochloride stoichiometry by elemental analysis (expected Cl content: 33.7% w/w) or argentometric titration, and should avoid substituting with the free base or monohydrochloride analogs without re-optimizing the assay buffer composition .

Application
Selection Property
Validation Focus
Nickel cross-coupling ligand screening
Five-membered N,O-chelate geometry
Catalytic turnover and cross-selectivity endpoints
PDK1 fragment-based screening
Low molecular weight, high aqueous solubility
Amidine integrity and target engagement in biochemical assays
Coordination polymer / MOF synthesis
N,O,S-mixed donor ligand capability
Network topology and redox-activity evaluation
Ionic-strength-controlled biochemical assays
Dihydrochloride stoichiometry (2 eq. HCl)
Chloride content verification and pH consistency
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